molecular formula C34H27N B12524431 4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline CAS No. 817185-85-6

4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline

Cat. No.: B12524431
CAS No.: 817185-85-6
M. Wt: 449.6 g/mol
InChI Key: RKEKWUNGPFDXBW-UHFFFAOYSA-N
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Description

4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes multiple phenyl groups and ethenyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Diphenylethenyl Intermediate: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base to form 1,1-diphenylethylene.

    Amination Reaction: The diphenylethenyl intermediate is then reacted with aniline derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and apoptosis regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Diphenylethenyl)-N-phenylaniline: Lacks the ethenylphenyl group, resulting in different chemical properties.

    N-(4-ethenylphenyl)-N-phenylaniline: Lacks the diphenylethenyl group, affecting its reactivity and applications.

Uniqueness

4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline is unique due to the presence of both diphenylethenyl and ethenylphenyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

817185-85-6

Molecular Formula

C34H27N

Molecular Weight

449.6 g/mol

IUPAC Name

N-[4-(2,2-diphenylethenyl)phenyl]-4-ethenyl-N-phenylaniline

InChI

InChI=1S/C34H27N/c1-2-27-18-22-32(23-19-27)35(31-16-10-5-11-17-31)33-24-20-28(21-25-33)26-34(29-12-6-3-7-13-29)30-14-8-4-9-15-30/h2-26H,1H2

InChI Key

RKEKWUNGPFDXBW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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